
1,3-Dibromo-2,5-difluorobenzene
Overview
Description
1,3-Dibromo-2,5-difluorobenzene (CAS: 128259-68-7) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.88 g/mol. It features bromine atoms at the 1- and 3-positions and fluorine atoms at the 2- and 5-positions on the benzene ring. This substitution pattern imparts distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing fluorinated organic materials .
Mechanism of Action
Target of Action
1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .
Mode of Action
It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.
Result of Action
As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.
Action Environment
The action of this compound can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .
Biochemical Analysis
Biochemical Properties
1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of this compound, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, this compound can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, this compound can accumulate in specific organelles, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .
Biological Activity
1,3-Dibromo-2,5-difluorobenzene (CAS: 128259-71-2) is a halogenated aromatic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in organic synthesis, pharmaceutical development, and environmental science.
This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring. The halogenation enhances its reactivity and provides opportunities for further chemical modifications.
Chemical Structure:
1. Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It is frequently utilized in the synthesis of pharmaceuticals and agrochemicals. The halogenated structure allows for diverse reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for developing complex molecules.
2. Pharmaceutical Development
This compound has shown promise in enhancing the biological activity of drug candidates through structural modifications. Its unique halogenated structure can improve selectivity and efficacy against specific biological targets. For instance:
- Inhibitory Activity: Studies have indicated that derivatives of this compound can act as inhibitors for certain enzymes, including CYP1A2, which is involved in drug metabolism .
3. Environmental Applications
Research has also focused on the potential use of this compound in environmental remediation. Its ability to degrade pollutants makes it relevant for sustainability efforts. The compound’s halogenated nature may facilitate reactions that break down harmful substances in contaminated environments.
Case Study 1: Synthesis and Characterization
A study involving the synthesis of 9,9′-(2,5-dibromo-1,4-phenylene)bis[9H-carbazole] demonstrated the utility of this compound as a precursor for creating complex organic materials. The synthesized compound exhibited interesting photophysical properties that could be harnessed for optoelectronic applications .
Case Study 2: Biological Activity Assessment
In another investigation, derivatives of this compound were tested for their inhibitory effects on various enzymes. The results indicated that some derivatives exhibited significant inhibitory activity against CYP1A2 while showing minimal effects on other cytochrome P450 enzymes . This specificity is crucial for drug design as it minimizes potential side effects.
Research Findings
Study | Findings | Biological Activity |
---|---|---|
Study A | Inhibitory activity against CYP1A2 | Significant |
Study B | Used as a building block for complex organic synthesis | Versatile |
Study C | Potential environmental remediation applications | Effective |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3-dibromo-2,5-difluorobenzene, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves halogenation of difluorobenzene precursors. For example, bromination of 1,3-difluorobenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. Critical parameters include temperature (e.g., -78°C for lithiation steps ), solvent choice (e.g., tetrahydrofuran or diethyl ether ), and stoichiometry of reagents like n-butyl lithium for regioselective bromination. Yield optimization often requires inert atmospheres (e.g., nitrogen) and dropwise addition of Grignard reagents to prevent side reactions.
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to identify fluorine and proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related bromo-fluoro compounds (e.g., CCDC 1828960 for hexasubstituted dihydrofuran derivatives ).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods for volatile steps, wear PPE (gloves, goggles), and avoid direct skin contact. Store in cool, dry conditions away from oxidizers. Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine's electron-withdrawing nature deactivates the ring, directing bromine substitution to meta/para positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation uses palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids .
Q. What crystallographic techniques are used to analyze halogen bonding (Br⋯Br/F⋯Br) in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular Br⋯Br (3.4–3.6 Å) and C–H⋯F interactions. Software like SHELX refines data to quantify bond angles and distances, as seen in structurally analogous compounds (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives ).
Q. How can conflicting synthesis yields (e.g., 74% vs. 86%) for similar bromo-fluoro compounds be resolved experimentally?
- Methodological Answer : Systematically vary reaction parameters:
Comparison with Similar Compounds
Key Properties :
- Storage : Stable at room temperature when sealed in dry conditions.
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions during handling .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of halogenated difluorobenzenes depend heavily on substituent positions. Below is a comparative analysis:
Electronic Effects :
- This compound : The meta-bromo and para-fluoro arrangement creates a balanced electron-withdrawing effect, facilitating oxidative addition in palladium-catalyzed reactions .
- 1,2-Dibromo-4,5-difluorobenzene : Ortho bromine atoms increase steric hindrance and reduce electron density, leading to slower reaction kinetics in cross-coupling processes .
Reactivity in Cross-Coupling Reactions
- This compound : Reacts efficiently with aryl boronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, K₃PO₄ base) to yield fluorinated terphenyls. The fluorine atoms enhance stability of intermediates .
- 1,2-Dibromo-4,5-difluorobenzene : Lower yields in coupling reactions due to electronic deactivation and steric crowding .
- 1,4-Dibromo-2,5-difluorobenzene : Similar reactivity to the 1,3-dibromo isomer but forms para-substituted products, expanding structural diversity in materials science .
Properties
IUPAC Name |
1,3-dibromo-2,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSKHCRRPXONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128259-68-7 | |
Record name | 1,3-Dibromo-2,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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